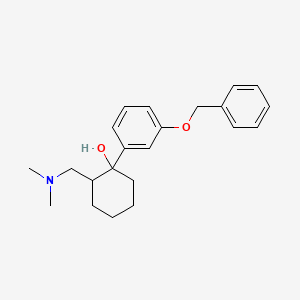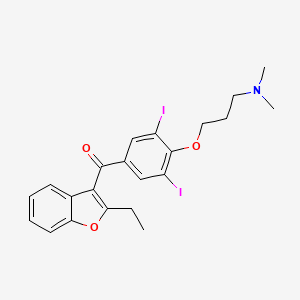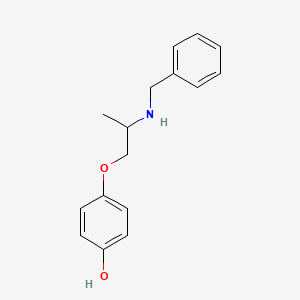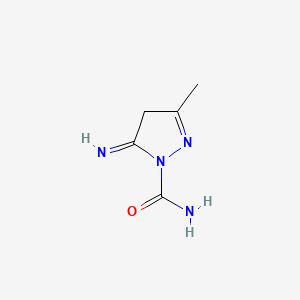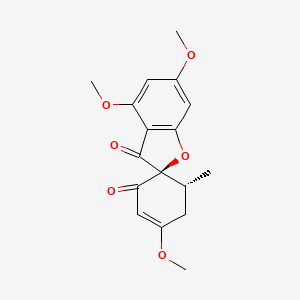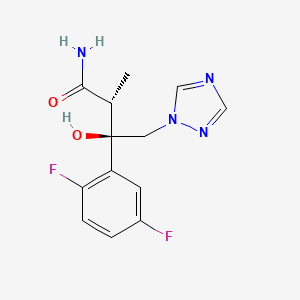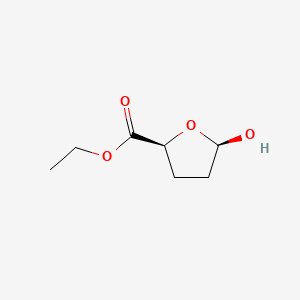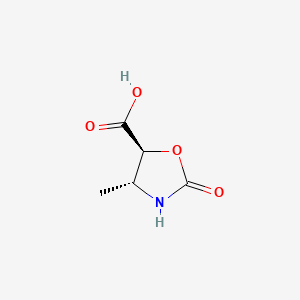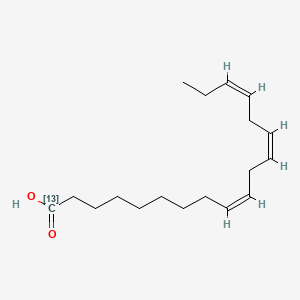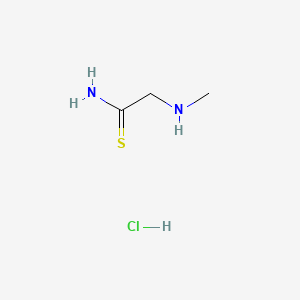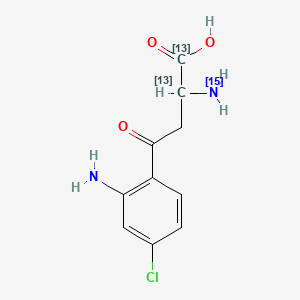
4-Chloro Kynurenine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro Kynurenine-13C2,15N is a stable isotope-labeled derivative of 4-Chloro Kynurenine, which is a metabolite of the amino acid tryptophan. This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is commonly used in research related to neurology and the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro Kynurenine-13C2,15N typically involves the incorporation of stable isotopes of carbon and nitrogen into the kynurenine structure. The synthetic route generally starts with the precursor 4-Chloro Kynurenine, which is then subjected to isotope labeling using 13C and 15N sources . The reaction conditions often include controlled temperature and pH to ensure the selective incorporation of isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro Kynurenine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products Formed
Oxidation: Oxo-derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Chloro Kynurenine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.
Biology: Employed in studies related to the metabolism of tryptophan and its derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in neurology and psychiatry.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro Kynurenine-13C2,15N involves its conversion into active metabolites that interact with molecular targets in the brain. It acts as a prodrug, which upon systemic administration, crosses the blood-brain barrier and is converted into active compounds that modulate neurotransmitter systems . The primary molecular targets include NMDA receptors and other neurotransmitter receptors involved in neuroprotection and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro Kynurenine: The non-labeled version of the compound.
Kynurenine: The parent compound without the chlorine substitution.
Kynurenic Acid: A metabolite of kynurenine with neuroprotective properties.
Uniqueness
4-Chloro Kynurenine-13C2,15N is unique due to its stable isotope labeling, which makes it highly valuable for research applications requiring precise tracking of metabolic pathways and interactions . Its ability to cross the blood-brain barrier and convert into active metabolites also distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-SVKOXWCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
